molecular formula C10H11BrFN B572111 1-(2-Bromo-4-fluorophenyl)pyrrolidine CAS No. 1355246-96-6

1-(2-Bromo-4-fluorophenyl)pyrrolidine

Cat. No.: B572111
CAS No.: 1355246-96-6
M. Wt: 244.107
InChI Key: WCKMJETXNAKABG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN. It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with bromine and fluorine atoms.

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)pyrrolidine typically involves the reaction of 2-bromo-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific solvents .

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)pyrrolidine can be compared with other halogenated pyrrolidine derivatives, such as:

  • 1-(2-Chloro-4-fluorophenyl)pyrrolidine
  • 1-(2-Bromo-4-chlorophenyl)pyrrolidine
  • 1-(2-Iodo-4-fluorophenyl)pyrrolidine

These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The unique combination of bromine and fluorine in this compound provides distinct properties that can be advantageous in specific applications .

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKMJETXNAKABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742735
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-96-6
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355246-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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